N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide
Description
N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide is a synthetic small molecule characterized by a hybrid structure combining a substituted isoxazole core with aromatic benzamide and dimethoxyphenyl moieties. The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) is substituted at the 5-position with a 3,4-dimethoxyphenyl group, while the 3-position is linked via a methylene bridge to a 3,4-dimethylbenzamide group.
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-5-6-16(9-14(13)2)21(24)22-12-17-11-19(27-23-17)15-7-8-18(25-3)20(10-15)26-4/h5-11H,12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUSITXFLFKQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from a hydroxylamine derivative under oxidative conditions.
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Attachment of the Dimethoxyphenyl Group: : The 3,4-dimethoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group reacts with a halogenated isoxazole.
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Formation of the Benzamide Moiety: : The final step involves the coupling of the isoxazole derivative with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the implementation of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
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Reduction: : Reduction of the isoxazole ring can yield amine derivatives, which may have different biological activities.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Initial studies suggest that N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide exhibits significant anticancer properties. Research indicates that compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation in various types of cancer cells:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HCT-116 | 56.53% |
These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies .
Neurodegenerative Diseases
The compound's ability to modulate enzyme activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that similar compounds can inhibit enzymes that contribute to neurodegeneration .
Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties as well. Studies on related isoxazole derivatives have shown efficacy in reducing inflammation markers in various animal models .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines revealed promising results in inhibiting cell growth and inducing apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
Case Study 2: Neuroprotective Effects
In another research project focused on neuroprotection, the compound was tested in vitro against neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and the benzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of heterocyclic and benzamide derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and metabolic behavior.
Structural Analogues with Isoxazole or Thiadiazole Cores
Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide)
- Structure : Features a thiadiazole ring fused with an isoxazole and benzamide group.
- Key Differences : Lacks the 3,4-dimethoxyphenyl and 3,4-dimethylbenzamide substituents. The phenyl group at the 3-position of the thiadiazole ring reduces electron-withdrawing effects compared to the dimethoxyphenyl group.
- Physicochemical Impact : Lower lipophilicity (logP ~2.8) compared to the target compound (predicted logP ~3.5), due to the absence of methoxy and methyl groups .
- Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) Structure: Contains a pyridine-thiadiazole hybrid core with acetyl and methyl groups. The target compound’s dimethylbenzamide may offer superior metabolic stability compared to 8a’s acetyl group, which is prone to hydrolysis .
Dimethoxyphenyl-Containing Analogues
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid ()
- Structure : Triazole core with 3,4-dimethoxyphenyl and thioacetic acid substituents.
- Key Differences : The triazole ring (two nitrogen atoms) vs. isoxazole (oxygen and nitrogen) alters polarity and hydrogen-bonding capacity. The thioacetic acid group increases solubility but may reduce metabolic stability due to susceptibility to glucuronidation .
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- Structure : A 3,4-dimethoxyphenyl-containing calcium channel blocker with a nitrile and tertiary amine backbone.
- Key Differences : Verapamil’s flexible alkyl chain and nitrile group contrast with the rigid isoxazole-benzamide framework of the target compound. The dimethylbenzamide in the latter may reduce cytochrome P450-mediated metabolism compared to Verapamil’s methoxy groups, which undergo demethylation .
Benzamide Derivatives
- (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226, ) Structure: Shares the 3,4-dimethylbenzamide group but replaces the isoxazole-dimethoxyphenyl unit with a methoxy-methylpentane chain. Metabolic Comparison: Both compounds undergo hydroxylation and demethylation. However, the target compound’s isoxazole core may slow metabolism compared to the aliphatic chain in No. 2226, which is rapidly oxidized .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Simplified benzamide with a hydroxylated tertiary alcohol substituent.
- Key Differences : The absence of a heterocyclic core reduces molecular complexity and likely decreases binding specificity. The hydroxyl group enhances solubility but increases susceptibility to phase II conjugation (e.g., glucuronidation) .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Metabolic Stability : The target compound’s 3,4-dimethylbenzamide group resists rapid oxidation compared to simpler benzamides (e.g., ) or acetylated derivatives (e.g., 8a). However, its 3,4-dimethoxyphenyl group may undergo demethylation, as seen in Verapamil .
- Bioactivity Potential: The isoxazole core and dimethoxyphenyl group are associated with kinase inhibition (e.g., ’s benzo[d]isoxazole derivatives), suggesting possible applications in oncology or inflammation .
- Toxicity Considerations : Computational toxicity predictions for dimethoxyphenyl-triazole derivatives () indicate low acute toxicity, but the target compound’s methyl groups may require further in vivo evaluation for hepatotoxic or nephrotoxic effects .
Biological Activity
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates an isoxazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 396.4 g/mol. The compound features a dimethoxy-substituted phenyl group and a 3,4-dimethylbenzamide structure that contribute to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 396.4 g/mol |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The isoxazole ring is known to modulate the activity of various molecular targets, potentially leading to inhibition or activation of critical biochemical pathways.
- Enzyme Interaction : Initial studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to affect nicotinamide adenine dinucleotide kinase (NADK), which is crucial for maintaining cellular NADP/NADPH levels .
- Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways associated with inflammation and cell proliferation. Such interactions are essential for its potential therapeutic applications in cancer and other diseases.
Biological Activity Studies
Several studies have investigated the biological activities of related compounds and derivatives that share structural similarities with this compound.
Anticancer Activity
Research indicates that compounds containing the isoxazole moiety exhibit significant anticancer properties. For example:
- In vitro studies have demonstrated that similar benzamide derivatives can inhibit cell proliferation in various cancer cell lines .
- Mechanistic studies have shown that these compounds can induce apoptosis through the modulation of apoptotic pathways.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties:
- Isoxazole derivatives have been found to reduce pro-inflammatory cytokine production in cellular models .
- These effects may be mediated through the inhibition of NF-kB signaling pathways.
Case Studies
- Case Study 1 : A study on a related benzamide derivative showed significant inhibition of tumor growth in xenograft models when administered at specific dosages (ED50 values around 1.7 mg/kg). This suggests a promising therapeutic window for further exploration .
- Case Study 2 : Another study demonstrated that compounds similar to this compound could effectively reduce inflammation in animal models of arthritis through modulation of inflammatory mediators .
Q & A
Q. Key Optimization Parameters :
- Purity of boronic acid (≥95%) to minimize side reactions.
- Degassing solvents to prevent Pd catalyst deactivation.
Basic: How is the compound characterized, and what analytical techniques are critical for confirming its structure?
Answer:
Standard characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy peaks at δ 3.8–4.0 ppm, isoxazole protons at δ 6.5–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .
- HPLC-PDA : Assesses purity (>98% for biological assays) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and isoxazole ring vibrations .
Q. Methodological Approach :
- In Vitro Assays : Screen analogues against target proteins (e.g., MAPK inhibition via kinase-Glo assays) .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses and guide synthetic priorities .
Advanced: How should researchers address contradictory data in biological assays (e.g., IC₅₀ variability)?
Answer:
Contradictions arise from:
Assay Conditions :
- ATP concentration (10 μM vs. 100 μM) affects IC₅₀ for kinase inhibitors. Standardize using the ADP-Glo™ Kinase Assay .
Cell Line Variability :
- Metabolic activity (e.g., CYP450 expression in HepG2 vs. HEK293) alters compound stability. Use LC-MS to quantify intracellular concentrations .
Solvent Effects :
Q. Resolution Workflow :
Repeat assays with internal controls (e.g., staurosporine for kinase inhibition).
Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
Advanced: What strategies are effective for target validation and mechanism-of-action studies?
Answer:
Genetic Knockdown : siRNA-mediated silencing of putative targets (e.g., MAPK1) followed by rescue experiments to confirm on-target effects .
Chemical Proteomics : Use biotinylated probes of the compound for pull-down assays + LC-MS/MS to identify interacting proteins .
Transcriptomics : RNA-seq to monitor downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .
Q. Case Study :
- A MAPK inhibitor analogue reduced phospho-ERK by 80% in A549 cells (Western blot) but showed no effect in CRISPR-Cas9 MAPK1-KO cells, confirming target specificity .
Advanced: How can metabolic stability and toxicity be evaluated preclinically?
Answer:
Microsomal Stability :
- Incubate with liver microsomes (human/rat). Calculate t₁/₂ using LC-MS/MS. CYP3A4/2D6 inhibition assays guide toxicity risks .
AMES Test :
hERG Binding :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
